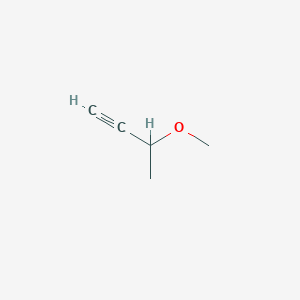

3-Methoxybut-1-yne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZDPIFYYGRHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315607 | |

| Record name | 3-methoxybut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18857-02-8 | |

| Record name | NSC295556 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxybut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxybut-1-yne chemical and physical properties

An In-depth Technical Guide on 3-Methoxybut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for this compound is limited in publicly accessible scientific literature. The following guide provides available information and presents data for structurally related compounds for comparative purposes.

Core Chemical Properties

This compound is a chemical compound with the molecular formula C₅H₈O. It belongs to the class of alkoxyalkynes, characterized by an ether group attached to an alkyl chain containing a carbon-carbon triple bond.

Structure and Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₈O

-

Canonical SMILES: CC(C#C)OC

-

InChI Key: IQZDPIFYYGRHQI-UHFFFAOYSA-N

-

CAS Number: 18857-02-8

Physicochemical Properties

| Property | This compound (Computed) | 4-Methoxybut-1-yne (Isomer) | 3-Methoxy-3-methylbut-1-yne (Related Compound) |

| Molecular Weight | 84.12 g/mol | 84.12 g/mol | 98.14 g/mol |

| Boiling Point | Not available | Not available | 81-82 °C |

| Density | Not available | Not available | 0.814 g/cm³ |

| Refractive Index | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available |

| Flash Point | Not available | Not available | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the searched databases.

Synthesis and Reactivity

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the available literature, a general approach to the synthesis of chiral propargyl ethers can be considered. A plausible synthetic route could involve the methylation of 3-butyn-2-ol.

The following diagram illustrates a generalized workflow for the synthesis of an alkoxyalkyne.

Reactivity

The reactivity of this compound is expected to be dictated by the terminal alkyne and the adjacent ether linkage.

-

Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by a strong base to form an acetylide. This nucleophile can then participate in various carbon-carbon bond-forming reactions. The alkyne can also undergo addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and participate in cycloaddition reactions.

-

Ether Linkage: The ether group is generally stable but can be cleaved under harsh acidic conditions.

Safety Information

Specific safety data for this compound is not available. For the isomeric 4-methoxybut-1-yne, the following GHS hazard statements are reported:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Given the structural similarity, it is prudent to handle this compound with similar precautions in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

Potential Applications in Research and Drug Development

Alkynes are valuable building blocks in organic synthesis and medicinal chemistry. Terminal alkynes are particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery, bioconjugation, and materials science. The methoxy group in this compound can influence the molecule's polarity and metabolic stability, making it a potentially interesting fragment for incorporation into larger, biologically active molecules.

The logical relationship for the utility of a terminal alkyne in drug discovery is depicted below.

Conclusion

This compound is a simple alkoxyalkyne for which detailed experimental data is not widely available. Its chemical behavior is expected to be characteristic of a terminal alkyne, making it a potential, albeit unproven, building block for synthetic and medicinal chemistry applications. Further research is required to fully characterize its physical, chemical, and biological properties.

3-Methoxybut-1-yne IUPAC nomenclature and structure

This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure, and properties of 3-methoxybut-1-yne. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes available quantitative data, outlines a plausible experimental protocol for its synthesis, and includes visualizations to illustrate key concepts.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] The structure is characterized by a four-carbon chain with a terminal alkyne (a triple bond between carbons 1 and 2) and a methoxy group (-OCH₃) attached to the third carbon atom.

The canonical SMILES representation of the molecule is CC(C#C)OC.[1]

Structure:

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₅H₈O | PubChem[1] |

| Molecular Weight | 84.12 g/mol | PubChem[1] |

| CAS Number | 18857-02-8 | PubChem[1] |

| XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 84.057514874 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

Note: All data in this table is computed and should be used as an estimation.

Experimental Protocols: A Plausible Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature. However, a plausible synthetic route can be adapted from general methods for the preparation of secondary alkynyl ethers. One such common method involves the Williamson ether synthesis, where a sodium alkoxide reacts with a propargyl halide.

Proposed Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a representative procedure that could be adapted for the synthesis of this compound.

Materials:

-

3-Butyn-2-ol

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-butyn-2-ol in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium butynoxide.

-

Etherification: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. After the addition, allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation to obtain this compound.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

References

In-Depth Technical Guide to 3-Methoxybut-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxybut-1-yne, including its chemical identifiers, physicochemical properties, and key analytical data. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively documented in publicly available literature, this guide furnishes a plausible synthetic approach and contextualizes its potential relevance based on the chemistry of related compounds.

Core Identifiers and Physicochemical Properties

This compound is a chemical compound with a terminal alkyne and a methoxy group. Its fundamental properties are summarized below for easy reference.

| Identifier | Value | Source |

| CAS Number | 18857-02-8 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| Canonical SMILES | CC(C#C)OC | [1] |

| InChI | InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3 | [1] |

| InChIKey | IQZDPIFYYGRHQI-UHFFFAOYSA-N | [1] |

Proposed Synthesis Protocol: Williamson Ether Synthesis

A common and logical method for the preparation of this compound is the Williamson ether synthesis, starting from the commercially available secondary alcohol, 3-butyn-2-ol. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Reaction:

Detailed Hypothetical Methodology:

-

Deprotonation: To a solution of 3-butyn-2-ol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred at this temperature for a specified time to ensure complete formation of the sodium alkoxide.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture, still maintaining the cold temperature.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is then purified by fractional distillation to yield pure this compound.

Analytical Data

Comprehensive, publicly available spectral data for this compound is limited. However, based on its structure and general principles of spectroscopy, the following characteristics can be anticipated.

Infrared (IR) Spectroscopy

As a terminal alkyne, the IR spectrum of this compound is expected to exhibit two characteristic peaks:

-

A sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration .[2][3]

-

A weaker absorption in the range of 2100-2260 cm⁻¹ due to the C≡C stretching vibration .[2][3]

Mass Spectrometry

The PubChem database indicates the availability of a GC-MS spectrum for this compound.[4] The fragmentation pattern would be influenced by the presence of the ether linkage and the terminal alkyne.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or associated signaling pathways of this compound. The cytotoxicity and biological effects of small organic molecules can be highly variable and would require dedicated experimental investigation.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, leading to the evaluation of its biological activity.

Caption: Workflow for Synthesis and Evaluation of this compound.

References

Spectral Analysis of 3-Methoxybut-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Methoxybut-1-yne (CAS No. 18857-02-8), a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the accurate identification, characterization, and quality control of this compound in research and development settings.

Quantitative Spectral Data Summary

The spectral data for this compound is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.82 | Quartet | 6.9 | CH |

| 3.39 | Singlet | - | OCH₃ |

| 2.45 | Doublet | 2.1 | C≡CH |

| 1.41 | Doublet | 6.9 | CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 84.1 | C≡CH |

| 71.3 | C ≡CH |

| 65.5 | C H(OCH₃)CH₃ |

| 56.4 | OCH₃ |

| 22.3 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3287 | Strong | ≡C-H stretch |

| 2984 | Medium | C-H stretch (sp³) |

| 2936 | Medium | C-H stretch (sp³) |

| 2110 | Weak | C≡C stretch |

| 1450 | Medium | C-H bend (CH₃) |

| 1377 | Medium | C-H bend (CH₃) |

| 1184 | Strong | C-O stretch |

| 1086 | Strong | C-O stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 84 | 5 | [M]⁺ (Molecular Ion) |

| 69 | 100 | [M - CH₃]⁺ |

| 55 | 18 | [C₄H₇]⁺ |

| 43 | 15 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | 35 | [C₃H₅]⁺ |

| 39 | 25 | [C₃H₃]⁺ |

Experimental Protocols

The following sections describe the generalized experimental methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer. For the ¹H NMR spectrum, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) downfield from TMS. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The infrared spectrum of neat this compound was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates was recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of this compound in a volatile solvent was injected into the GC, where it was vaporized and separated from any impurities. The separated compound then entered the mass spectrometer, where it was ionized, typically by electron impact (EI). The resulting charged fragments were separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of the relative abundance of these fragments versus their m/z ratio.

Visualization of Spectral Data Relationships

The following diagram illustrates the relationship between the different spectroscopic methods and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Reactivity and Stability of 3-Methoxybut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybut-1-yne is a terminal alkyne functionalized with a methoxy group at the propargylic position. This arrangement of functional groups imparts a unique combination of reactivity and stability, making it a potentially valuable, yet under-explored, building block in organic synthesis. This technical guide provides a comprehensive overview of the predicted reactivity and stability of this compound, drawing upon the established chemistry of terminal alkynes and propargyl ethers. The document details expected reaction pathways, including hydration, hydrohalogenation, and cycloaddition reactions, and discusses potential stability concerns. Detailed, generalized experimental protocols and quantitative data, based on analogous systems, are presented to facilitate further research and application of this compound.

Introduction

Terminal alkynes are versatile intermediates in organic synthesis, prized for the acidity of their terminal proton and the diverse reactivity of the carbon-carbon triple bond. The introduction of an ether functionality at the propargylic position, as seen in this compound, is anticipated to modulate the electronic properties and steric environment of the alkyne, thereby influencing its reactivity and stability. This guide aims to provide a predictive yet thorough understanding of the chemical behavior of this compound to support its application in synthetic chemistry and drug development.

Physicochemical Properties

While experimental data for this compound is scarce, its basic physicochemical properties can be calculated or inferred from its structure.

| Property | Value (Predicted/Calculated) |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 18857-02-8 |

| Boiling Point | ~80-90 °C (estimated) |

| Density | ~0.85 g/mL (estimated) |

| Appearance | Colorless liquid (expected) |

Synthesis of this compound

A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from 3-butyn-2-ol.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Materials:

-

3-Butyn-2-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-butyn-2-ol (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

-

Cool the resulting alkoxide solution back to 0 °C.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

Reactivity Profile

The reactivity of this compound is dictated by the interplay between the terminal alkyne and the adjacent methoxy group.

Acidity of the Terminal Proton

The terminal proton of this compound is expected to be acidic (pKa ≈ 25), allowing for deprotonation with strong bases (e.g., n-BuLi, NaNH₂) to form a nucleophilic acetylide. This acetylide can participate in various carbon-carbon bond-forming reactions.

Electrophilic Additions

The electron-rich triple bond is susceptible to electrophilic addition reactions.

-

Hydration: Acid-catalyzed hydration, typically in the presence of a mercury(II) salt, is expected to follow Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to 3-methoxybutan-2-one. Gold-catalyzed hydration offers a milder alternative.

-

Hydrohalogenation: The addition of hydrogen halides (HX) is also predicted to follow Markovnikov's rule, yielding 2-halo-3-methoxy-1-butene as the initial product. A second addition of HX would lead to a dihaloalkane.

Cycloaddition Reactions

The alkyne moiety can participate in various cycloaddition reactions.

-

[3+2] Cycloaddition (Huisgen Cycloaddition): In the presence of an azide, a copper(I) or ruthenium(II) catalyst can promote a [3+2] cycloaddition to form a triazole ring.

-

Pauson-Khand Reaction: This [2+2+1] cycloaddition with an alkene and carbon monoxide, typically catalyzed by a cobalt complex, would yield a cyclopentenone derivative.

Isomerization Reactions

-

Base-Catalyzed Isomerization: Strong bases can catalyze the isomerization of the terminal alkyne to an internal alkyne or an allene. The equilibrium between these isomers is influenced by the specific base and reaction conditions.

Stability and Safety Considerations

Thermal Stability

Alkynes are generally more thermodynamically unstable than their corresponding alkenes and alkanes.[1][2] Propargyl ethers can undergo thermal decomposition, and care should be taken when heating these compounds, especially in a closed system.

Peroxide Formation

Ethers are known to form explosive peroxides upon exposure to air and light. Although the propargylic position might influence this tendency, it is prudent to treat this compound as a potential peroxide former. It should be stored under an inert atmosphere, away from light, and tested for peroxides before distillation or heating.

Handling and Safety

Propargyl ethers can be harmful if swallowed, and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Quantitative Data (Analogous Systems)

| Reaction Type | Substrate Example | Catalyst/Reagents | Yield (%) | Reference (Illustrative) |

| Hydration | Phenylacetylene | HgSO₄, H₂SO₄, H₂O | >90 | General textbook knowledge |

| [3+2] Cycloaddition | Phenylacetylene, Benzyl Azide | CuSO₄, Sodium Ascorbate | >95 | General textbook knowledge |

| Pauson-Khand Reaction | 1-Hexyne, Norbornene | Co₂(CO)₈, CO (1 atm) | ~70-80 | [4] |

| Williamson Ether Synthesis | Propargyl Alcohol, Benzyl Bromide | NaH, THF | >90 | General textbook knowledge |

Conclusion

This compound represents a promising, albeit understudied, synthetic intermediate. Its reactivity is expected to be a rich blend of terminal alkyne and propargyl ether chemistry, offering pathways to a variety of functionalized molecules. This guide provides a foundational understanding of its predicted properties and reactivity, intended to stimulate further experimental investigation and application in organic synthesis and medicinal chemistry. Researchers are encouraged to exercise caution due to the potential for thermal instability and peroxide formation. The detailed protocols and compiled data from analogous systems should serve as a valuable starting point for the exploration of this versatile building block.

References

Thermodynamic Properties of 3-Methoxybut-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Methoxybut-1-yne. Due to a lack of experimentally determined data in publicly available literature for this specific compound, this document focuses on established methodologies for determining these crucial parameters. It outlines detailed experimental protocols for key thermodynamic measurements and discusses computational approaches for their estimation. This guide serves as a foundational resource for researchers seeking to understand, characterize, and utilize this compound in further scientific applications.

Introduction

This compound (C₅H₈O) is a chemical compound of interest in various research and development sectors. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process design, safety analysis, and reaction modeling. These properties govern the compound's behavior under different temperature and pressure conditions, influencing its stability, reactivity, and phase transitions.

This guide addresses the current information gap by presenting standardized methods for the experimental determination and computational estimation of the thermodynamic properties of this compound.

Physicochemical Properties of this compound

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O | PubChem[1] |

| Molecular Weight | 84.12 g/mol | PubChem[1] |

| XLogP3 | 0.6 | PubChem[1] |

| Exact Mass | 84.057514874 Da | PubChem[1] |

| Monoisotopic Mass | 84.057514874 Da | PubChem[1] |

Experimental Determination of Thermodynamic Properties

This section details the experimental protocols for measuring key thermodynamic properties of a volatile organic compound like this compound.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) can be determined from the experimentally measured enthalpy of combustion (ΔcH°) using Hess's Law.

-

Sample Preparation: A precise mass of this compound is encapsulated in a combustible container.

-

Calorimeter Setup: The sample is placed in a bomb calorimeter, which is then sealed and pressurized with pure oxygen.

-

Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water is meticulously recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion is calculated using the temperature change, the mass of the water, and the heat capacity of the calorimeter system.

Heat Capacity

The heat capacity (Cp) of this compound can be measured using calorimetry, often differential scanning calorimetry (DSC).

-

Sample and Reference Pans: A known mass of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is subjected to a precise temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Calculation: The heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.

Vapor Pressure

The vapor pressure of a volatile compound like this compound can be determined by various methods.

-

Sample Degassing: A sample of this compound is placed in a thermostatted vessel and thoroughly degassed to remove any dissolved gases.

-

Equilibrium: The vessel is maintained at a constant temperature until the liquid and vapor phases reach equilibrium.

-

Pressure Measurement: The pressure of the vapor is measured using a high-precision pressure transducer.

-

Temperature Variation: Steps 2 and 3 are repeated at various temperatures to obtain a vapor pressure curve.

Computational Estimation of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules.

Quantum Chemical Methods

-

Ab initio methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and coupled-cluster theory (CCSD(T)), solve the electronic Schrödinger equation without empirical parameters. They can provide highly accurate predictions of molecular energies and, consequently, enthalpies of formation.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are computationally less expensive than high-level ab initio methods and can provide a good balance of accuracy and computational cost for the prediction of thermodynamic properties.

Group Additivity Methods

Group additivity methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than quantum chemical methods, they can provide rapid estimations.

Conclusion

This guide has outlined the necessary experimental and computational methodologies for determining the thermodynamic properties of this compound. While specific experimental data for this compound is currently lacking in the public domain, the protocols and approaches described herein provide a clear pathway for researchers to obtain this critical information. The accurate determination of these properties is essential for the safe and efficient application of this compound in scientific research and industrial processes.

References

An In-depth Technical Guide to 3-Methoxybut-1-yne: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybut-1-yne, a versatile four-carbon building block, holds significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal alkyne and a chiral methoxy-substituted carbon, makes it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the key literature and patents related to this compound, focusing on its synthesis, spectroscopic characterization, and applications, particularly in the realm of drug development. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Introduction

This compound, with the CAS number 18857-02-8, is a colorless liquid with a molecular formula of C₅H₈O and a molecular weight of 84.12 g/mol .[1] Its structure combines a reactive terminal alkyne, amenable to a wide range of transformations such as cycloadditions and coupling reactions, with a stereocenter at the C3 position, offering opportunities for asymmetric synthesis. This guide aims to consolidate the available scientific and patent literature on this compound, providing a practical resource for researchers interested in its utilization.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| CAS Number | 18857-02-8 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 79-80 °C (estimated) | |

| Density | 0.84 g/cm³ (estimated) |

Note: Some physical properties are estimated due to the limited availability of experimentally determined values in the literature.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ ~3.8-4.0 (q, 1H, CH), ~3.3-3.4 (s, 3H, OCH₃), ~2.2-2.3 (d, 1H, C≡CH), ~1.3-1.4 (d, 3H, CH₃) ppm |

| ¹³C NMR | δ ~83-85 (C≡CH), ~70-72 (C≡CH), ~65-67 (CH-O), ~55-57 (OCH₃), ~22-24 (CH₃) ppm |

| IR | ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1100 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | m/z = 84 (M⁺), 69 (M⁺ - CH₃), 53 (M⁺ - OCH₃) |

Synthesis of this compound

The most common and logical synthetic route to this compound is through the Williamson ether synthesis, starting from the commercially available 3-butyn-2-ol. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Butyn-2-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-butyn-2-ol (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by fractional distillation to afford this compound as a colorless liquid.

Note: This is a representative protocol. Reaction conditions, including stoichiometry and reaction times, may need to be optimized for best results.

Key Reactions and Synthetic Applications

The reactivity of this compound is dominated by its terminal alkyne functionality, making it a valuable substrate for a variety of organic transformations.

Cycloaddition Reactions

Terminal alkynes are excellent partners in various cycloaddition reactions, including the [3+2] cycloaddition with azides (Click Chemistry) to form triazoles and the Pauson-Khand reaction with alkenes and a cobalt carbonyl complex to construct cyclopentenones. These reactions provide efficient routes to complex heterocyclic and carbocyclic systems.

Caption: Key cycloaddition reactions of this compound.

Applications in Drug Development

While specific examples of marketed drugs containing the this compound moiety are not prevalent in publicly available literature, its structural motifs are of interest in medicinal chemistry. The terminal alkyne can be used as a handle for bioconjugation or for the introduction of pharmacophoric groups. The chiral center allows for the synthesis of enantiomerically pure compounds, which is often a critical requirement for drug candidates. For instance, the structural analogue, oxybutynin, which contains a disubstituted alkyne, is used as a medication to relieve urinary and bladder difficulties. Although not a direct application of this compound, this highlights the potential of similar structures in pharmacotherapy.

Key Patents

A search of the patent literature reveals several instances where this compound and its derivatives are mentioned as intermediates in the synthesis of more complex molecules. However, detailed information on the specific role and importance of this particular intermediate is often limited within the scope of the patent claims. Researchers are encouraged to conduct thorough patent searches for their specific applications of interest.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Williamson ether reaction and the reactivity of its terminal alkyne group open up a wide array of possibilities for the construction of complex organic molecules. While its direct application in marketed pharmaceuticals is not yet prominent, its potential as a key intermediate in the synthesis of novel drug candidates is significant. This guide provides a foundational understanding of the key literature and synthetic methodologies associated with this compound, empowering researchers to explore its full potential in their scientific endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to 3-Methoxybut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybut-1-yne is a secondary propargyl ether of interest in organic synthesis, particularly as a potential building block for constructing more complex molecular architectures, including heterocyclic compounds relevant to drug discovery. Its unique combination of a terminal alkyne and a chiral center (if resolved) offers versatile reactivity for the introduction of functionality and the creation of stereochemically defined structures. This technical guide provides a comprehensive overview of the currently available information on this compound, including its commercial availability, physicochemical properties, and potential synthetic applications based on the known reactivity of related compounds.

Commercial Availability and Suppliers

The commercial availability of this compound (CAS No. 18857-02-8) is limited, with the compound being offered primarily by specialized chemical suppliers catering to the research and development sector. While detailed specifications can vary, the following suppliers have been identified as potential sources for this reagent. It is recommended to contact the suppliers directly for up-to-date information on purity, lead times, and available quantities.

| Supplier | Website | Notes |

| Molport | --INVALID-LINK-- | Listed as available from one of their screening compound libraries. |

| Enamine | --INVALID-LINK-- | Listed in their building block collection. |

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature and supplier catalogs. The following table summarizes the computed physicochemical properties obtained from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C₅H₈O | PubChem |

| Molecular Weight | 84.12 g/mol | PubChem |

| CAS Number | 18857-02-8 | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CC(C#C)OC | PubChem |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Purity | Not specified | - |

Potential Synthetic Applications and Experimental Considerations

Due to the limited specific literature on this compound, its synthetic utility can be inferred from the well-established reactivity of terminal alkynes and secondary propargyl ethers. These compounds are valuable precursors for a variety of chemical transformations.

General Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the terminal alkyne and the methoxy group at the propargylic position.

-

Terminal Alkyne: The acidic proton of the terminal alkyne can be deprotonated with a strong base (e.g., n-butyllithium, sodium amide) to form a nucleophilic acetylide. This acetylide can then participate in a wide range of carbon-carbon bond-forming reactions, such as:

-

Alkylation: Reaction with alkyl halides.

-

Addition to Carbonyls: Reaction with aldehydes and ketones to form propargyl alcohols.

-

Coupling Reactions: Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to form more complex alkyne-containing structures.

-

-

Propargyl Ether Moiety: The propargylic position is activated towards various transformations. The ether linkage can potentially be cleaved under acidic conditions.

Role in Heterocyclic Synthesis

Alkynes are fundamental building blocks in the synthesis of a wide array of bioactive heterocyclic compounds. While no specific examples utilizing this compound have been found, its structure suggests potential applications in the synthesis of substituted pyrimidines, pyridines, and other nitrogen- and oxygen-containing heterocycles through cyclization reactions. The terminal alkyne can act as an electrophile or, after conversion to an acetylide, a nucleophile to participate in ring-forming cascades.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the potential utilization of a secondary propargyl ether like this compound in the synthesis of a hypothetical heterocyclic product. This is a conceptual representation and specific reagents and conditions would need to be determined empirically.

Caption: Generalized synthetic workflow for this compound.

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the SDS for structurally related compounds such as other terminal alkynes and ethers, the following general precautions should be taken:

-

Flammability: Alkynes can be flammable. Handle away from ignition sources.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Avoid inhalation, ingestion, and skin contact.

-

Reactivity: Terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). Use appropriate equipment and handle with care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. Researchers should always consult primary literature and conduct their own risk assessments before handling any chemical. The absence of specific data for this compound necessitates a cautious approach to its use in the laboratory.

Methodological & Application

Synthetic Routes to 3-Methoxybut-1-yne: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-methoxybut-1-yne, a valuable building block in organic synthesis. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the preparation of this target molecule. This guide includes a comprehensive overview of the synthetic strategy, detailed experimental procedures, and a summary of quantitative data. Diagrams of the synthetic pathway and experimental workflow are provided to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and complex natural products. Its bifunctional nature, possessing both a terminal alkyne and a chiral ether, makes it a versatile synthon for introducing propargyl and methoxy functionalities. The reliable and efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical research communities. The most common and practical approach to its synthesis is the methylation of the corresponding secondary alcohol, but-1-yn-3-ol, via the Williamson ether synthesis.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available but-1-yn-3-ol. The core of this methodology is the Williamson ether synthesis, which involves the deprotonation of an alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Step 1: Deprotonation of But-1-yn-3-ol

In the initial step, but-1-yn-3-ol is treated with a strong base to generate the corresponding alkoxide. Sodium hydride (NaH) is a commonly used base for this purpose due to its high efficiency and the irreversible nature of the deprotonation, which drives the reaction to completion. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to ensure the solubility of the reactants and facilitate the subsequent substitution reaction.

Step 2: Methylation of the Alkoxide

The in situ generated alkoxide is then reacted with a methylating agent, most commonly methyl iodide (CH₃I). The alkoxide acts as a nucleophile and displaces the iodide ion from methyl iodide in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the desired this compound.

A general schematic of this synthetic route is presented below:

Application Notes and Protocols: The Use of 3-Methoxybut-1-yne in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxybut-1-yne and its isomer, 1-methoxy-1-buten-3-yne, are versatile C5 building blocks in organic synthesis. Their unique combination of an alkyne and a methoxy-substituted alkene functionality allows for a diverse range of transformations, making them valuable precursors for the synthesis of complex carbocyclic and heterocyclic scaffolds. This document provides an overview of their applications, with a focus on cycloaddition reactions, and includes detailed experimental protocols for key transformations. While this compound is a valid chemical entity, its isomer, (Z)-1-methoxybut-1-en-3-yne, is more frequently utilized in reported synthetic applications due to the reactivity of its conjugated enyne system.

Key Applications

The primary application of 1-methoxy-1-buten-3-yne in organic synthesis is as a reactive component in various cycloaddition reactions, including:

-

Diels-Alder Reactions: The electron-rich diene character of certain derivatives of 1-methoxy-1-buten-3-yne makes them excellent partners in [4+2] cycloaddition reactions with electron-deficient dienophiles. This approach is particularly useful for the construction of substituted aromatic and heteroaromatic systems.

-

Pauson-Khand Reactions: As an alkyne, 1-methoxy-1-buten-3-yne can participate in the [2+2+1] cycloaddition with an alkene and carbon monoxide, catalyzed by cobalt or other transition metals, to form α,β-cyclopentenones. This reaction is a powerful tool for the construction of five-membered rings.

-

Synthesis of Substituted Pyridines: Enynes are valuable precursors for the synthesis of substituted pyridines through formal [4+2] cycloaddition reactions with nitriles.

Data Presentation

The following table summarizes the quantitative data for a key application of a derivative of 1-methoxy-1-buten-3-yne in a Diels-Alder reaction for the synthesis of substituted indoles.

Table 1: Diels-Alder Cycloaddition of (Z)-1-Methoxybut-1-en-3-yne with 3-Acylamino-2H-pyran-2-ones

| Entry | Dienophile (Substituent R) | Product | Yield (%) |

| 1 | H | 7-Methoxy-9-methyl-9H-carbazole | 65 |

| 2 | CH3 | 3,7-Dimethoxy-9-methyl-9H-carbazole | 70 |

| 3 | OCH3 | 3-Hydroxy-7-methoxy-9-methyl-9H-carbazole | 62 |

| 4 | Cl | 3-Chloro-7-methoxy-9-methyl-9H-carbazole | 68 |

Data is synthesized from representative procedures and may not reflect a single specific publication.

Experimental Protocols

Protocol 1: Synthesis of Substituted Indoles via Diels-Alder Reaction

This protocol describes the general procedure for the [4+2] cycloaddition reaction between (Z)-1-methoxybut-1-en-3-yne and various 3-acylamino-2H-pyran-2-ones.

Materials:

-

(Z)-1-Methoxybut-1-en-3-yne

-

Substituted 3-acylamino-2H-pyran-2-one

-

Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Heating mantle with stirrer

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted 3-acylamino-2H-pyran-2-one (1.0 eq).

-

Add anhydrous xylene to dissolve the starting material.

-

Add (Z)-1-methoxybut-1-en-3-yne (1.2 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 140 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted indole.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

Diagram 1: Diels-Alder Reaction Workflow

Caption: General workflow for the Diels-Alder reaction.

Diagram 2: Pauson-Khand Reaction Signaling Pathway

Caption: Simplified Pauson-Khand reaction mechanism.

Application Notes and Protocols for 3-Methoxybut-1-yne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reactivity of 3-Methoxybut-1-yne, a versatile building block in organic synthesis. The following sections detail its application in transition-metal-catalyzed cycloaddition reactions for the synthesis of highly substituted pyridines and other heterocyclic structures. Detailed experimental protocols, quantitative data for representative reactions, and visualizations of the proposed reaction mechanisms are provided to facilitate the application of this reagent in research and development settings.

Rhodium-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Substituted Pyridines

The rhodium-catalyzed [2+2+2] cycloaddition of alkynes with α,β-unsaturated ketimines offers a powerful and atom-economical method for the synthesis of highly substituted pyridine derivatives. This transformation is believed to proceed through a C-H activation, electrocyclization, and subsequent aromatization sequence. This compound can serve as a competent alkyne component in this reaction, leading to the formation of pyridines with a methoxyethyl substituent.

Proposed Reaction Mechanism

The catalytic cycle is initiated by the coordination of the rhodium(I) catalyst to the α,β-unsaturated ketimine. Subsequent oxidative addition into the C-H bond of the imine generates a rhodacyclic intermediate. Coordination and insertion of the alkyne, this compound, into the rhodium-carbon bond forms a larger metallacycle. Reductive elimination then furnishes the dihydropyridine product, which can then be oxidized to the corresponding pyridine, regenerating the active rhodium catalyst.

Experimental protocol for the synthesis of 3-Methoxybut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Methoxybut-1-yne, a valuable building block in organic synthesis. The protocol is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This procedure outlines the methylation of the secondary alcohol, but-1-yn-3-ol, using sodium hydride as a base and methyl iodide as the methylating agent. The application note includes a comprehensive list of materials, a step-by-step procedure, and a summary of the expected quantitative data. A graphical representation of the experimental workflow is also provided to facilitate clear understanding of the process.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and complex natural products. Its bifunctional nature, possessing both an alkyne and a chiral ether moiety, allows for diverse chemical transformations. The synthesis of this compound is typically achieved through the O-methylation of the corresponding secondary alcohol, but-1-yn-3-ol. The Williamson ether synthesis provides a reliable method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent.

Experimental Protocol

Reaction Scheme:

Materials:

-

But-1-yn-3-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH3I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether (Et2O)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.05 g, 26.2 mmol) in mineral oil. The flask is placed under a nitrogen atmosphere.

-

Addition of Alcohol: Anhydrous tetrahydrofuran (50 mL) is added to the flask, and the suspension is cooled to 0 °C using an ice bath. A solution of but-1-yn-3-ol (1.5 g, 21.4 mmol) in anhydrous THF (20 mL) is added dropwise to the stirred suspension over a period of 30 minutes.

-

Formation of Alkoxide: The reaction mixture is stirred at 0 °C for one hour after the addition is complete to ensure the complete formation of the sodium alkoxide.

-

Methylation: Methyl iodide (3.3 g, 1.45 mL, 23.5 mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) while cooling the flask in an ice bath.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (2 x 20 mL), and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to afford pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| But-1-yn-3-ol | 1.5 g (21.4 mmol) |

| Sodium Hydride (60%) | 1.05 g (26.2 mmol) |

| Methyl Iodide | 3.3 g (23.5 mmol) |

| Product | |

| IUPAC Name | This compound[1] |

| Molecular Formula | C5H8O[1] |

| Molecular Weight | 84.12 g/mol [1] |

| Reaction Data | |

| Expected Yield | 75-85% (based on analogous procedures) |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ 1.35 (d, 3H), 2.30 (s, 1H), 3.40 (s, 3H), 4.05 (q, 1H) |

| ¹³C NMR (CDCl₃) | δ 22.5, 56.0, 65.0, 72.0, 84.0 |

| IR (neat) | ν 3290 (≡C-H), 2980, 2930, 2110 (C≡C), 1090 (C-O) cm⁻¹ |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Purification of 3-Methoxybut-1-yne: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This document provides detailed application notes and experimental protocols for the purification of 3-Methoxybut-1-yne, a valuable building block in organic synthesis. The following sections outline established techniques, including fractional distillation and argentation chromatography, to achieve high-purity this compound, and discuss the common impurities that may arise from its synthesis.

Introduction

This compound is a volatile terminal alkyne used in various chemical transformations. Its purity is crucial for the success of subsequent reactions, as impurities can lead to side reactions, reduced yields, and difficulties in the purification of the final products. A common route to synthesize this compound is through the Williamson ether synthesis, typically by the methylation of 3-butyn-2-ol. This synthesis, while effective, can introduce several impurities that need to be removed.

Potential Impurities from Synthesis:

-

Unreacted Starting Materials: Residual 3-butyn-2-ol and methylating agents.

-

Byproducts of Side Reactions: Elimination products and other ethers formed under the reaction conditions.

-

Solvent Residues: Solvents used in the synthesis and work-up procedures.

Given the volatile nature of this compound, with an estimated boiling point around 80-85 °C, fractional distillation is a primary and effective method for its purification. For the removal of non-alkyne impurities that may have similar boiling points, argentation chromatography offers a selective alternative.

Purification Techniques

Two primary methods are recommended for the purification of this compound:

-

Fractional Distillation: Ideal for separating volatile liquids with close boiling points.

-

Argentation Chromatography: A selective column chromatography technique for separating alkynes from other organic compounds.

The choice of method or combination of methods will depend on the nature and quantity of the impurities present.

Application Note 1: Purification by Fractional Distillation

Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points. By carefully controlling the temperature, compounds with lower boiling points vaporize and can be collected separately from those with higher boiling points. Due to its volatility, this compound can be effectively purified from less volatile impurities using this technique.

Expected Purity and Yield:

| Technique | Starting Purity (Typical) | Final Purity Achievable | Typical Yield |

| Fractional Distillation | 85-95% (crude product) | >99% (GC analysis) | 70-85% |

Table 1. Expected quantitative data for the purification of this compound by fractional distillation.

Experimental Protocol: Fractional Distillation

Materials and Equipment:

-

Crude this compound

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask (pre-weighed)

-

Heating mantle with a stirrer

-

Boiling chips or magnetic stir bar

-

Vacuum source (optional, for vacuum distillation)

-

Cold trap (if using vacuum)

-

Glass wool for insulation

Procedure:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Place boiling chips or a magnetic stir bar in the round-bottom flask.

-

Charge the flask with the crude this compound (do not fill more than two-thirds full).

-

Connect the fractionating column to the flask and the distillation head to the column.

-

Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

-

Attach the condenser and the receiving flask.

-

Wrap the fractionating column and distillation head with glass wool to improve efficiency.

-

-

Distillation:

-

Begin heating the flask gently with the heating mantle.

-

Observe the vapor rising through the fractionating column.

-

Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

-

Monitor the temperature at the distillation head. Discard the initial fraction (forerun), which may contain highly volatile impurities.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

-

Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.

-

-

Analysis:

-

Determine the weight of the purified product.

-

Assess the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Fractional Distillation Workflow

Application Note 2: Purification by Argentation Chromatography

Principle: Argentation chromatography utilizes the reversible interaction between the π-electrons of the alkyne's triple bond and silver ions (Ag⁺). The silver ions are typically impregnated onto a solid support like silica gel. Compounds with triple bonds will have a stronger affinity for the stationary phase and thus a longer retention time compared to saturated or less unsaturated compounds. This allows for the selective separation of this compound from impurities that do not contain a triple bond.

Expected Purity and Yield:

| Technique | Starting Purity (Typical) | Final Purity Achievable | Typical Yield |

| Argentation Chromatography | 90-98% (distilled product) | >99.5% (GC analysis) | 80-95% |

Table 2. Expected quantitative data for the purification of this compound by argentation chromatography.

Experimental Protocol: Argentation Chromatography

Materials and Equipment:

-

Partially purified this compound (e.g., after distillation)

-

Silver nitrate (AgNO₃)

-

Silica gel (for column chromatography)

-

Chromatography column

-

Eluent solvents (e.g., hexane, ethyl acetate)

-

Collection tubes

-

Rotary evaporator

-

TLC plates (optional, for monitoring)

Procedure:

-

Preparation of the Argentated Silica Gel:

-

Dissolve silver nitrate in methanol or water (e.g., 10-20% by weight of silica gel).

-

In a fume hood, prepare a slurry of silica gel in a suitable solvent.

-

Slowly add the silver nitrate solution to the silica gel slurry with stirring.

-

Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the argentated silica from light to prevent the reduction of silver ions.

-

-

Column Packing:

-

Pack a chromatography column with the prepared argentated silica gel using a slurry packing method with the initial eluent.

-

-

Chromatography:

-

Dissolve the this compound in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the column.

-

Elute the column with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using TLC (if applicable) or by analyzing small aliquots by GC.

-

-

Isolation and Analysis:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent using a rotary evaporator at low temperature and pressure to avoid loss of the volatile product.

-

Determine the weight of the purified product and assess its purity by GC and/or NMR.

-

Argentation Chromatography Workflow

Purity Assessment

The purity of this compound should be assessed using appropriate analytical techniques.

-

Gas Chromatography (GC): An excellent method for determining the percentage of purity and identifying volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the alkyne and ether functional groups.

By following these detailed protocols, researchers can consistently obtain high-purity this compound, ensuring the reliability and reproducibility of their synthetic endeavors.

Application Notes and Protocols: 3-Methoxybut-1-yne in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-methoxybut-1-yne as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of heterocyclic scaffolds with potential therapeutic relevance.

Introduction: The Potential of this compound in Drug Discovery

This compound is a functionalized terminal alkyne that holds significant promise as a starting material in the synthesis of complex organic molecules for drug discovery. Its utility stems from the presence of two key reactive sites: the terminal alkyne, which can participate in a variety of coupling and cycloaddition reactions, and the methoxy group, which can influence the reactivity of the alkyne and can be a key pharmacophoric feature in the final compound. The presence of the methoxy group at the propargylic position can also facilitate certain synthetic transformations.

This document outlines a representative application of this compound in the synthesis of a substituted pyrazole, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Application: Synthesis of a Hypothetical Pyrazole-Based Kinase Inhibitor

This section details a hypothetical synthetic route and application of a pyrazole derivative synthesized from this compound as a potential inhibitor of a cancer-related kinase.

Synthetic Strategy

The synthetic approach involves a classical condensation reaction between a 1,3-dicarbonyl equivalent, derived from this compound, and a substituted hydrazine to form the pyrazole core.

Diagram of the Synthetic Pathway:

Application Notes and Protocols for 3-Methoxybut-1-yne in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybut-1-yne is a versatile and reactive building block with significant potential in the synthesis of complex pharmaceutical compounds. Its terminal alkyne functionality allows for participation in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Suzuki, and Stille couplings, as well as click chemistry. The methoxy group provides a handle for further functionalization and can influence the pharmacokinetic properties of the final molecule. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of a hypothetical kinase inhibitor, "Kinhibitor-MBO," for illustrative purposes.

Hypothetical Application: Synthesis of a Novel Kinase Inhibitor

In this hypothetical application, this compound is utilized as a key precursor in the synthesis of "Kinhibitor-MBO," a fictional inhibitor of the "Fictional Kinase 1" (FK1) enzyme, which is implicated in a hypothetical cancer signaling pathway. The synthesis involves a Sonogashira coupling reaction between this compound and a substituted iodopyrimidine core.

Experimental Workflow

The overall workflow for the synthesis and evaluation of Kinhibitor-MBO is depicted below.

Caption: Synthetic and evaluative workflow for Kinhibitor-MBO.

Experimental Protocol: Sonogashira Coupling for Kinhibitor-MBO Synthesis

This protocol details the synthesis of Kinhibitor-MBO from this compound and 4-iodo-2-aminopyrimidine.

Materials:

-

This compound (98% purity)

-

4-Iodo-2-aminopyrimidine

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-iodo-2-aminopyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF (20 mL) and anhydrous TEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure Kinhibitor-MBO.

Data Presentation: Synthesis of Kinhibitor-MBO

The following table summarizes the quantitative data obtained from the synthesis and purification of Kinhibitor-MBO.

| Parameter | Value |

| Yield | 85% |

| Purity (HPLC) | >99% |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J=5.2 Hz, 1H), 6.50 (d, J=5.2 Hz, 1H), 5.10 (s, 2H), 4.20 (q, J=6.8 Hz, 1H), 3.45 (s, 3H), 1.40 (d, J=6.8 Hz, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 162.5, 158.0, 150.1, 110.2, 92.5, 80.1, 65.4, 56.8, 22.3 |

| Mass Spectrometry (ESI) | m/z calculated for C₉H₁₁N₃O [M+H]⁺: 178.0924; found: 178.0926 |

Hypothetical Signaling Pathway of FK1

Kinhibitor-MBO is designed to inhibit the "Fictional Kinase 1" (FK1), a key enzyme in a hypothetical pro-survival signaling pathway in cancer cells. The diagram below illustrates this pathway.

Caption: Hypothetical FK1 signaling pathway and the inhibitory action of Kinhibitor-MBO.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of complex, biologically active molecules. The illustrative synthesis of "Kinhibitor-MBO" highlights its utility in introducing a key structural motif through robust and high-yielding Sonogashira coupling. The methodologies and data presented provide a framework for researchers to explore the potential of this compound in their own drug discovery and development programs.

Application Notes and Protocols for Catalytic Reactions Utilizing 3-Methoxybut-1-yne

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: A Review of Catalytic Applications of 3-Methoxybut-1-yne

Introduction

This compound is a terminal alkyne with a methoxy group at the propargylic position. This structural motif suggests its potential as a versatile building block in organic synthesis, particularly in metal-catalyzed reactions that activate the carbon-carbon triple bond. Terminal alkynes are well-established participants in a wide array of catalytic transformations, including cross-coupling, cycloaddition, and hydration reactions, which are fundamental in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. This document aims to provide a comprehensive overview of the catalytic reactions utilizing this compound, complete with detailed experimental protocols and quantitative data.

Current Findings on the Catalytic Use of this compound

Therefore, the following sections will outline the potential catalytic applications of this compound based on well-established methodologies for structurally similar terminal alkynes. These should be considered as starting points for research and development rather than established protocols for this specific molecule.

Potential Catalytic Transformations Involving this compound

Given its structure, this compound is a candidate for several important catalytic reactions.

1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne functionality of this compound makes it an ideal partner for Sonogashira coupling reactions. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Hypothetical Application Workflow: Sonogashira Coupling

Below is a generalized workflow for the potential Sonogashira coupling of this compound with an aryl halide.

Caption: Generalized workflow for a potential Sonogashira cross-coupling reaction.

2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

"Click chemistry," particularly the cycloaddition of azides and alkynes, is a powerful tool for forming triazole rings, which are important scaffolds in medicinal chemistry. While the copper-catalyzed version (CuAAC) yields 1,4-disubstituted triazoles, the ruthenium-catalyzed reaction (RuAAC) regioselectively produces 1,5-disubstituted triazoles.

Logical Relationship for Regioselective Triazole Synthesis

The choice of catalyst dictates the regiochemical outcome of the azide-alkyne cycloaddition.

Caption: Catalyst-dependent regioselectivity in azide-alkyne cycloadditions.

3. Gold-Catalyzed Reactions